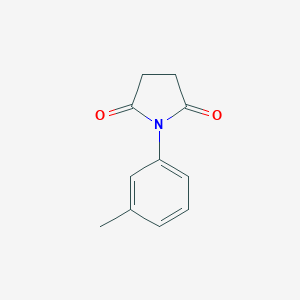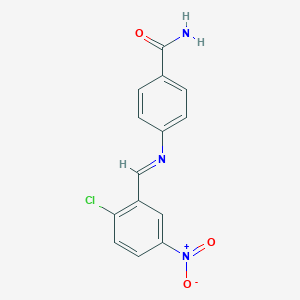
2-(2-Ethoxyethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyethoxy)aniline: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of aniline, where the amino group is substituted with a 2-(2-ethoxyethoxy) group. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)aniline typically involves the reaction of aniline with 2-(2-ethoxyethoxy)ethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the ethoxyethoxy group, resulting in the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2-Ethoxyethoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The amino group in this compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Typical reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, sulfuric acid, halogens, controlled temperature and pressure.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
科学的研究の応用
Chemistry: 2-(2-Ethoxyethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In industrial applications, this compound is utilized in the production of polymers, resins, and coatings. It can also be used as a stabilizer or additive in various chemical processes.
作用機序
The mechanism of action of 2-(2-Ethoxyethoxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
2-(2-Methoxyethoxy)aniline: Similar structure with a methoxy group instead of an ethoxy group.
2-(2-Propoxyethoxy)aniline: Similar structure with a propoxy group instead of an ethoxy group.
2-(2-Butoxyethoxy)aniline: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness: 2-(2-Ethoxyethoxy)aniline is unique due to its specific ethoxyethoxy substitution, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications in synthesis, research, and industry.
特性
IUPAC Name |
2-(2-ethoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXWLOUBUAMKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Azepan-1-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B494588.png)

![1-[4-(5,5-Dimethyl-2,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B494591.png)
![1-Acetyl-3-cyclopentyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B494592.png)

![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone](/img/structure/B494598.png)
![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)


